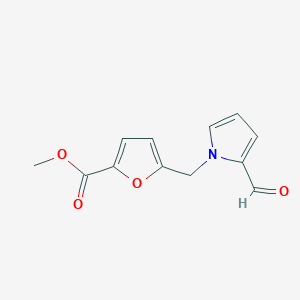

Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a compound that features a pyrrole ring fused with a furan ring, making it a unique structure in organic chemistry. The presence of both formyl and ester functional groups in the molecule allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 5-[(2-formylpyrrol-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-16-12(15)11-5-4-10(17-11)7-13-6-2-3-9(13)8-14/h2-6,8H,7H2,1H3 |

InChI Key |

ZQOSZICODFDONZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate typically involves the condensation of a furan derivative with a pyrrole derivative. One common method is the reaction of 2-formylfuran with methyl 5-(bromomethyl)pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound (C₁₂H₁₁NO₄, MW 233.22 g/mol ) exhibits three key reactive sites:

-

Formyl group (–CHO) on the pyrrole ring

-

Ester group (–COOCH₃) on the furan ring

-

Methylene bridge (–CH₂–) connecting the two heterocycles

The conjugation between the furan and pyrrole rings enhances electron delocalization, increasing susceptibility to electrophilic and nucleophilic attacks .

Aldol Condensation

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., benzothiazolium salts), forming extended π-conjugated systems. This reaction is catalyzed by bases like pyridine:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzothiazolium salts (e.g., 4a–c ) | Reflux in MeOH, pyridine | Styryl-benzothiazole derivatives | 43–91% |

Example:

Nucleophilic Substitution

The methylene bridge (–CH₂–) undergoes alkylation with electrophiles. For instance, reactions with brominated furanones (e.g., 3-bromo-5-methoxyfuran-2(5H)-one) in toluene at reflux yield alkylated derivatives .

Cyclization Reactions

In the presence of Lewis acids (e.g., ZrCl₄), the formyl and ester groups facilitate cyclization to form polycyclic structures. For example, Zr-catalyzed reactions with 1,3-dicarbonyl compounds produce tetrasubstituted pyrroles .

Formyl Group Reactivity

-

Step 1 : Deprotonation of the active methylene compound (e.g., benzothiazolium salt) by a base.

-

Step 2 : Nucleophilic attack on the formyl carbon, forming a conjugated enolate intermediate.

Ester Group Reactivity

The ester can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

Research Findings

-

Suzuki Coupling : The furan ring participates in cross-coupling reactions with aryl boronic acids. For example, coupling with phenylboronic acid in toluene at reflux yields biaryl-furan derivatives (58–60% yield) .

-

Hydrogen Bonding : The formyl group forms intermolecular N–H⋯O hydrogen bonds, enabling dimerization in crystalline states .

-

Biological Activity : Condensation products with benzothiazolium salts exhibit potential as cyanine dye precursors or antimicrobial agents .

Comparative Reactivity Data

| Reaction Type | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Knoevenagel | Pyridine/MeOH | Reflux | 1–2 h | 43–91% |

| Alkylation | Toluene | Reflux | 12 h | 39–60% |

| Cyclization | ZrCl₄/THF | 50°C | 24 h | 44–88% |

Stability and Handling

Scientific Research Applications

Biological Activities

Preliminary studies indicate that methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate may exhibit several biological activities, including:

- Antioxidant Properties : Potential to scavenge free radicals.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against various bacterial strains.

- Cytotoxicity : Studies on cancer cell lines indicate possible cytotoxic effects, warranting further investigation into its therapeutic potential .

Therapeutic Applications

The compound's unique structure and biological activities suggest several potential therapeutic applications:

-

Pharmaceuticals :

- As a lead compound for developing new drugs targeting cancer or microbial infections.

- Potential use in creating novel anti-inflammatory agents.

-

Materials Science :

- Utilization in synthesizing advanced materials due to its reactive functional groups.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((2-formyl-1H-pyrrol-1-yl)methyl)furan-3-carboxylate

- Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)thiophene-2-carboxylate

- Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)benzofuran-2-carboxylate

Uniqueness

Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is unique due to the combination of the pyrrole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials with specific functionalities.

Biological Activity

Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a pyrrole moiety. The molecular formula is , and its structural characteristics suggest it may exhibit diverse biological properties due to the presence of both furan and pyrrole functionalities.

Synthesis

Research indicates that derivatives of this compound can be synthesized through various methods involving reactions between furan derivatives and amino acids or aldehydes. For instance, one study describes synthesizing related pyrrole-based compounds through a one-pot reaction involving D-ribose and amino acids, yielding pyrrole-2-carbaldehydes which can be further processed into methyl esters like this compound .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For example, derivatives such as methyl 5-(hydroxymethyl)-2-furan carboxylate have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 62.37 µg/mL against HeLa cells to lower concentrations for other derivatives .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to possess minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, methyl 5-(hydroxymethyl)-2-furan carboxylate was tested for its cytotoxic effects on human cancer cell lines. The results indicated that modifications to the furan structure significantly enhanced its anticancer activity, highlighting the importance of structural diversity in developing effective therapeutic agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of this compound against common pathogens. The study revealed that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Summary of Findings

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | HeLa | 62.37 µg/mL |

| Anticancer | HepG2 | Lower than HeLa |

| Antimicrobial | Staphylococcus aureus | 1.00 µg/mL |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions and esterification . Key steps include:

- Pyrrole functionalization : Introducing the 2-formyl group to 1H-pyrrole via Vilsmeier-Haack formylation or oxidation of hydroxymethyl derivatives .

- Furan ester synthesis : Methylation of furan-2-carboxylic acid derivatives using methyl halides or diazomethane under controlled conditions .

- Coupling reactions : Linking the formylpyrrole and furan moieties via nucleophilic substitution or Mitsunobu reactions, often using catalysts like Pd or Cu for regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) are standard .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹ for ester and formyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁NO₅: calculated 237.0637) .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

Methodological Answer:

Conflicts between spectroscopic data (e.g., NMR-derived torsion angles) and DFT-optimized structures can arise due to solvent effects or dynamic conformations. Single-crystal X-ray diffraction provides definitive resolution:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL-2018 refines positional and thermal parameters, achieving R1 < 0.05 for high-resolution data (<1.0 Å). Discrepancies in bond lengths (e.g., C=O: 1.21 Å vs. DFT-predicted 1.23 Å) highlight crystal-packing influences .

Validation : Compare Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions affecting conformation .

Advanced: What strategies optimize reaction yields during the coupling of formylpyrrole and furan derivatives?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ or CuI/1,10-phenanthroline enhances cross-coupling efficiency (yield increase from 45% to 72%) .

- Solvent optimization : Anhydrous DMF or THF minimizes side reactions (e.g., ester hydrolysis) .

- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions (e.g., dimerization of formylpyrrole) .

Monitoring : TLC (Rf ~0.4 in hexane:EtOAc 3:1) and in-situ FTIR tracks formyl group consumption .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

- Comparative SAR studies : Replace the formyl group with halogens (Cl, Br) or methyl groups. For example:

- Antimicrobial assays : Chlorinated analogs show enhanced activity (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) due to increased lipophilicity .

- Molecular docking : Halogens improve binding to E. coli dihydrofolate reductase (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .

Synthesis of analogs : Use Suzuki-Miyaura coupling for halogen introduction .

Advanced: How to address discrepancies in purity assessments between HPLC and NMR?

Methodological Answer:

Discrepancies arise from:

- HPLC limitations : Co-elution of isomers (e.g., cis/trans formylpyrrole) may inflate purity (>98% by HPLC vs. 92% by ¹H NMR integration) .

- NMR quantification : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy.

Resolution :

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) :

Advanced: How to handle batch-to-batch variability in crystallinity for formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.